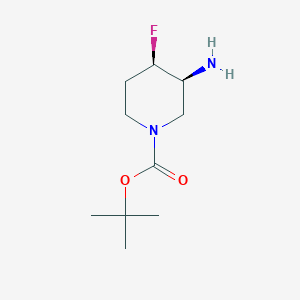

![molecular formula C14H18BrNO2 B3027560 tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate CAS No. 1332766-03-6](/img/structure/B3027560.png)

tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate

Vue d'ensemble

Description

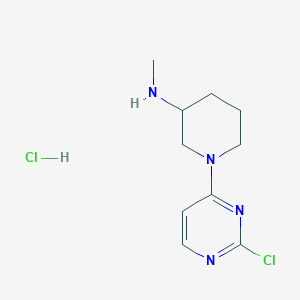

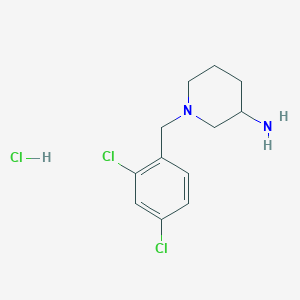

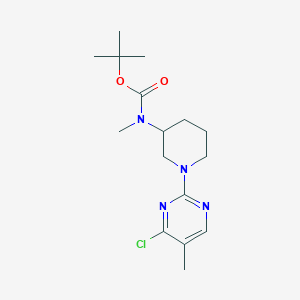

Tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate is a chemical compound used in scientific research, including drug synthesis and catalysis. It has a chemical formula of C14H18BrNO2 and a molecular weight of 312.20 .

Molecular Structure Analysis

The molecular structure of tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate is represented by the chemical formula C14H18BrNO2 . The IUPAC name for this compound is tert-butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate .Applications De Recherche Scientifique

Synthesis of Other Compounds

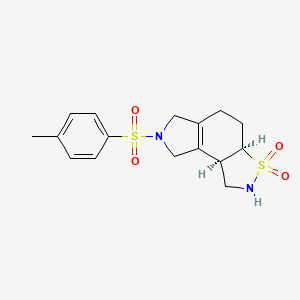

This compound is used as an intermediate in the synthesis of other complex compounds. For instance, it has been used in the synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 .

Antibacterial Activity

The compound has been used in the development of new antimicrobial agents. For example, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which include this compound, have been tested for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa), and their antifungal profile were tested on (Candida tropicalis, Candida albicans, Candida krusei, and Cryptococcus neoformans) as well as on molds such as (Aspergillus niger, Aspergillus fumigatus) .

N-Boc Protection of Amines

The N-Boc protection of amines is a significant application of this compound. It has been used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions . This method has the advantage of being green, simple, and efficient, achieving selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Palladium-Catalyzed Synthesis

tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests potential applications of “tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate” in similar palladium-catalyzed reactions.

Synthesis of Pyrroles

tert-Butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . This indicates that “tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate” could potentially be used in similar synthetic routes.

Commercial Applications

While not directly related to “tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate”, the N-Boc group, which is part of this compound, is very important in modern synthetic chemistry. It is used in the protection of the amine group due to their presence in various biologically active compounds . The commercial applications of compounds with the N-Boc group include antiozonant, hair coloring, nitric oxide sensor, and anticorrosion materials .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It’s important to handle this compound with proper protective equipment and prevent spills from entering sewers, watercourses, or low areas .

Mécanisme D'action

Target of Action

It’s important to note that this compound is a derivative of cyclopropane, which is often used in medicinal chemistry due to its ability to interact with various biological targets .

Mode of Action

The compound contains a boc protecting group, which is commonly used in organic synthesis to protect amines . The Boc group can be removed with mild acid, making it a useful tool in multi-step synthesis processes .

Biochemical Pathways

The compound’s bromophenyl group suggests it may be involved in electrophilic aromatic substitution reactions .

Pharmacokinetics

The compound’s boc group suggests it may have increased stability and resistance to basic hydrolysis, which could influence its bioavailability .

Propriétés

IUPAC Name |

tert-butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMUKBASLQJYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146872 | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332766-03-6 | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332766-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.